molecular formula C19H19N3O3 B5814087 3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

Número de catálogo B5814087
Peso molecular: 337.4 g/mol
Clave InChI: XKBURKUVPSQSKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as EPI-001, is a small molecule inhibitor that has been shown to selectively target the androgen receptor (AR) and inhibit its transcriptional activity. The AR is a nuclear receptor that plays a critical role in the development and progression of prostate cancer. EPI-001 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of prostate cancer.

Mecanismo De Acción

3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide binds to a specific region of the AR known as the AF-2 domain, which is critical for the transcriptional activity of the receptor. By binding to this domain, this compound inhibits the interaction between the AR and coactivator proteins, which are required for the activation of target genes. This results in the inhibition of AR-mediated transcriptional activity and the suppression of prostate cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit the transcriptional activity of the AR, without affecting other nuclear receptors. This specificity is important, as many current therapies for prostate cancer target multiple nuclear receptors and can result in unwanted side effects. This compound has also been shown to inhibit the growth of prostate tumors in mouse models of prostate cancer, suggesting that it may have a therapeutic benefit in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its specificity for the AR. This allows for the selective inhibition of AR-mediated transcriptional activity, without affecting other nuclear receptors. However, a limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several future directions for the research and development of 3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential use in combination with other therapies for prostate cancer, such as chemotherapy or radiation therapy. Additionally, the development of new AR inhibitors based on the structure of this compound may lead to the discovery of even more effective therapeutic agents for the treatment of prostate cancer.

Métodos De Síntesis

The synthesis of 3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves a multistep process that includes the reaction of 2-phenylethylamine with ethyl acetoacetate, followed by the condensation of the resulting product with anthranilic acid. The final step involves the cyclization of the intermediate product to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Aplicaciones Científicas De Investigación

3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been extensively studied in preclinical models of prostate cancer. In vitro studies have shown that this compound selectively inhibits the transcriptional activity of the AR, without affecting other nuclear receptors. In vivo studies have demonstrated that this compound can inhibit the growth of prostate tumors in mouse models of prostate cancer. These findings suggest that this compound may be a promising therapeutic agent for the treatment of prostate cancer.

Propiedades

IUPAC Name

3-ethyl-2,4-dioxo-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-22-18(24)15-9-8-14(12-16(15)21-19(22)25)17(23)20-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBURKUVPSQSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.